molecular formula C17H23NO3 B5357627 (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B5357627
M. Wt: 289.4 g/mol
InChI Key: JKFJZEMXJWAHRS-UVTDQMKNSA-N
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Description

(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a bicyclic structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, including the formation of the bicyclic core and the introduction of the ethoxy and methoxy substituents. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of substituents: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly if it exhibits biological activity. It could be studied for its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: A similar compound with a ketone group instead of an alcohol.

    (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-amine: A similar compound with an amine group.

Uniqueness

The uniqueness of (2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its specific combination of functional groups and its bicyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-21-16-11-12(4-5-15(16)20-2)10-14-17(19)13-6-8-18(14)9-7-13/h4-5,10-11,13,17,19H,3,6-9H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFJZEMXJWAHRS-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(C3CCN2CC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(C3CCN2CC3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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